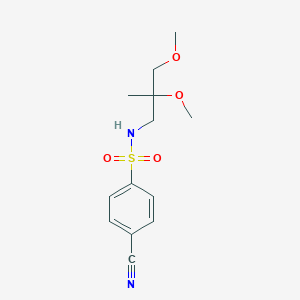
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a sulfonamide group attached to a benzene ring, with a cyano group and a dimethoxyalkyl substituent. This structure is indicative of compounds that often exhibit diverse biological activities.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives possess antimicrobial properties. For instance, studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against various strains of bacteria. The presence of the cyano and methoxy groups may contribute to this activity by influencing the compound's ability to penetrate bacterial membranes and interact with target enzymes involved in folate synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been explored extensively. A study demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. The mechanisms often involve the modulation of nitric oxide (NO) synthesis and the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
- Cytokine Modulation : It can downregulate the expression of pro-inflammatory cytokines through various signaling pathways, including NF-kB and MAPK pathways.
- Antioxidant Activity : Some studies suggest that sulfonamide derivatives can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Study 1: In Vitro Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of related sulfonamide compounds in vitro using macrophage cell lines. The study found that treatment with these compounds resulted in a significant reduction in NO production and cytokine release at non-toxic concentrations. The results suggest that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents.
Study 2: In Vivo Efficacy
In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), administration of similar sulfonamide compounds resulted in marked reductions in edema formation compared to control groups. These findings support the potential use of such compounds in treating inflammatory conditions.
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
4-cyano-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(19-3,10-18-2)9-15-20(16,17)12-6-4-11(8-14)5-7-12/h4-7,15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYKSHPLASBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














